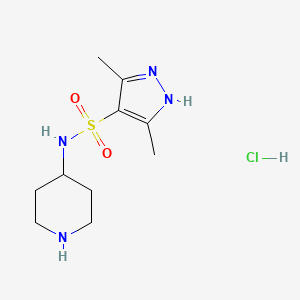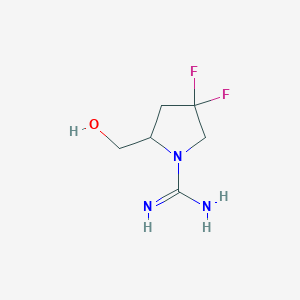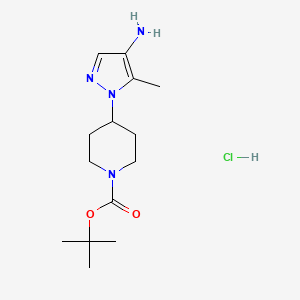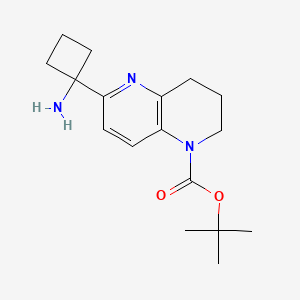
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is a compound that features a triazole ring fused with a piperidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be environmentally benign and highly selective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: This compound also features a triazole ring and is used in similar applications.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and materials science.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: A water-soluble ligand used in click chemistry.
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-(1-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-6-8(10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
CLPLMWLMIGUQJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)


![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)

![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)



